

A Comparative Guide to the Helicase Activities of DHX36 and DHX9

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the helicase activities of two essential human DExH-box helicases, DHX36 and DHX9. Understanding the distinct and overlapping functions of these enzymes is crucial for research in areas such as genome stability, gene expression, and the development of targeted therapeutics.

Comparative Analysis of Helicase Activity

DHX36 and DHX9 are both vital ATP-dependent helicases with 3' to 5' polarity; however, they exhibit significant differences in their substrate preferences and enzymatic activities.

Substrate Specificity

DHX36 is a highly specialized helicase, primarily recognized for its potent G-quadruplex (G4) resolvase activity on both DNA and RNA substrates.[1][2][3] It demonstrates a remarkable affinity for G4 structures, binding with sub-nanomolar affinity, and unwinds them much more efficiently than standard double-stranded nucleic acids.[4][5] This specificity is conferred by its unique DHX36-specific motif (DSM) which recognizes the G4 structure.

In contrast, DHX9 displays a much broader substrate portfolio.[6][7] It can unwind a variety of nucleic acid structures, including conventional DNA and RNA duplexes, DNA/RNA hybrids, R-loops, D-loops, and triplex DNA.[6][8] Notably, DHX9 is also one of the few helicases, alongside DHX36, that can resolve both DNA and RNA G-quadruplexes.[6] Its activity is



significantly enhanced by the presence of a 3' single-stranded tail on its substrate, which serves as a loading site.[6]

A qualitative comparison of their substrate preference is summarized below:

| Substrate | DHX36 Activity | DHX9 Activity | |
|------------------|----------------|---------------|--|
| DNA G-Quadruplex | Very High | High | |
| RNA G-Quadruplex | Very High | High | |
| R-loops | Low/Negligible | High | |
| DNA/RNA Hybrids | Low/Negligible | High | |
| dsDNA | Low | Moderate | |
| dsRNA | Low | Moderate | |
| Triplex DNA | Not Reported | High | |

Quantitative Helicase Activity

Obtaining directly comparable, side-by-side quantitative kinetic data for DHX36 and DHX9 from existing literature is challenging due to variations in experimental conditions and substrates used. However, some key quantitative parameters have been reported.

For DHX36, its G4 unwinding activity is highly efficient, with reported kcat values that are dependent on the length of the G-quadruplex structure.[9] It binds to G4 nucleic acids with subnanomolar affinity, indicating a very strong interaction.[4]

For DHX9, quantitative data on its ATPase activity, which is coupled to its helicase function, is available. The Michaelis constants (Km) for ATP and a DNA substrate have been determined, providing insight into its enzymatic efficiency.

| Enzyme | Parameter | Value | Substrate |
|----------|-----------|------------|-----------|
| DHX9 | Km [ATP] | 46 μΜ | - |
| Km [DNA] | 31 nM | Forked DNA | |



Data sourced from BPS Bioscience.

Mechanism of Action

Both helicases utilize the energy from ATP hydrolysis to translocate along the nucleic acid strand in a 3' to 5' direction and unwind the helical structure.

DHX36 employs a translocation-based mechanism to resolve G-quadruplexes. It loads onto the 3' single-stranded flanking region of a G4 structure and translocates towards it to initiate unwinding.[9] This process is highly specific and efficient for G4 structures.

DHX9 also requires a 3' single-stranded tail for efficient loading and subsequent unwinding of its various substrates.[6] Its broader substrate specificity suggests a more versatile recognition and unwinding mechanism compared to the highly specialized action of DHX36.

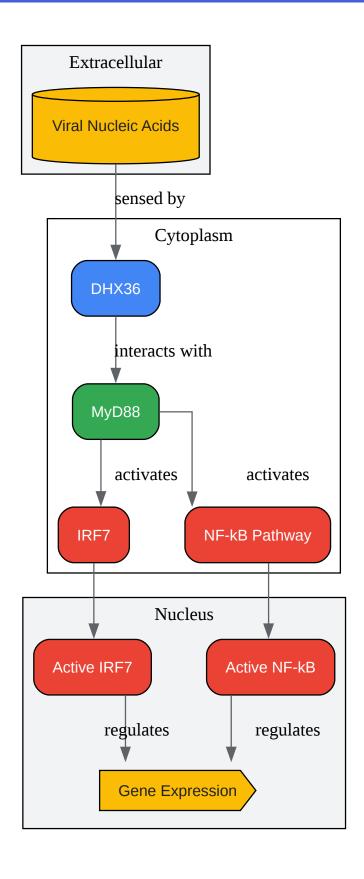
Role in Signaling Pathways

DHX36 and DHX9 are implicated in innate immune signaling, particularly in pathways that lead to the activation of NF-kB.

DHX36 Signaling

DHX36 is involved in the innate immune response and can regulate NF-kB signaling.[10][11] Upon recognition of viral nucleic acids, DHX36 can interact with the adaptor protein MyD88, leading to the activation of downstream signaling cascades.[12] Specifically, DHX36 has been shown to be involved in the activation of Interferon Regulatory Factor 7 (IRF7).[12] Depletion of DHX36 can lead to an increase in NF-kB nuclear translocation and the production of proinflammatory cytokines.[1]





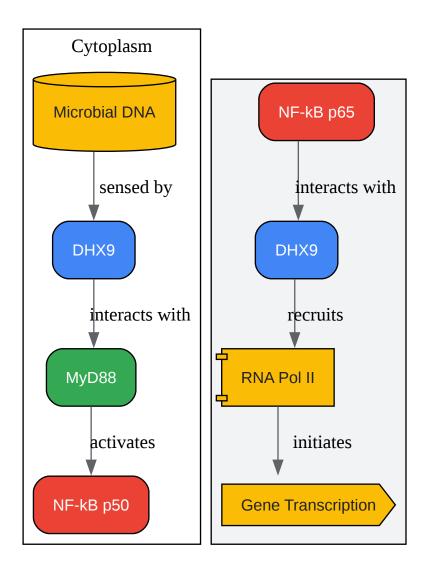
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DHX36 Innate Immune Signaling Pathway



DHX9 Signaling

DHX9 also plays a crucial role in innate immunity and NF-κB activation.[13][14] Similar to DHX36, DHX9 can interact with MyD88 in response to microbial DNA.[12] However, DHX9 appears to specifically trigger the activation of the NF-κB p50 subunit.[12] Furthermore, DHX9 has a distinct, DNA-sensing-independent role in the nucleus where it acts as a transcriptional coactivator for NF-κB-mediated gene expression by bridging the p65 subunit of NF-κB and RNA Polymerase II.[13][14][15]



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DHX9 NF-kB Signaling Pathways

Experimental Methodologies



Standard assays for measuring helicase activity include Förster Resonance Energy Transfer (FRET)-based assays and radioactive displacement assays.

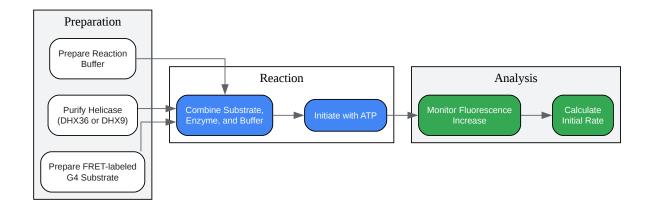
FRET-Based G-Quadruplex Unwinding Assay

This real-time assay monitors the unwinding of a G-quadruplex structure. A DNA or RNA oligonucleotide capable of forming a G4 is labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., Dabcyl) at the other. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. The helicase unwinds the G4, separating the fluorophore and quencher, which leads to an increase in fluorescence that can be measured over time.[16][17]

Protocol Outline:

- Substrate Preparation: Synthesize and purify the G4-forming oligonucleotide with appropriate fluorophore and quencher modifications. Anneal the substrate in a potassium-containing buffer to facilitate G4 formation.
- Reaction Setup: In a microplate well, combine the reaction buffer (typically containing Tris-HCl, MgCl₂, KCl, and DTT), the folded G4 substrate, and the helicase (DHX36 or DHX9).
- Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the fluorescence intensity over time using a plate reader.
- Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be calculated from the linear phase of the curve to determine helicase activity.





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FRET-Based G4 Unwinding Assay Workflow

Radioactive R-Loop Displacement Assay

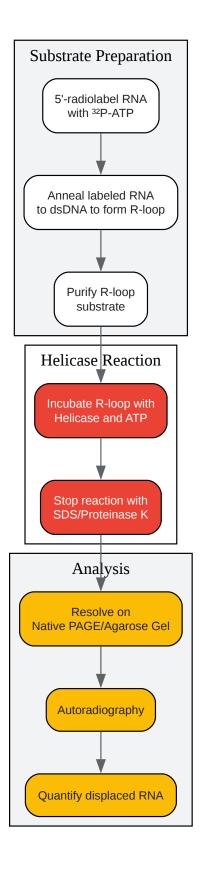
This assay is particularly useful for measuring the activity of helicases like DHX9 on R-loop substrates. An R-loop is formed by annealing a radiolabeled RNA oligonucleotide to a complementary region of a supercoiled or linear double-stranded DNA plasmid.

Protocol Outline:

- Substrate Preparation: The RNA oligonucleotide is 5'-end labeled with ³²P-ATP using T4 polynucleotide kinase. The labeled RNA is then annealed to the DNA to form the R-loop structure. Unincorporated nucleotides are removed.
- Helicase Reaction: The purified helicase is incubated with the R-loop substrate in a reaction buffer containing ATP and Mg²⁺ at 37°C for a specified time.
- Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.
- Analysis: The reaction products are resolved on a native polyacrylamide or agarose gel. The gel is dried and exposed to a phosphor screen or X-ray film. The displaced single-stranded



RNA will migrate faster than the R-loop structure. The percentage of unwound substrate is quantified by densitometry.





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Radioactive R-Loop Displacement Assay Workflow

Summary and Conclusion

DHX36 and DHX9 are both crucial 3' to 5' DExH-box helicases, but they exhibit distinct enzymatic profiles. DHX36 is a highly specialized G-quadruplex resolvase, essential for resolving these stable secondary structures in both DNA and RNA. In contrast, DHX9 is a more versatile helicase with a broad range of substrates, including various duplexes and displacement loops, in addition to G-quadruplexes. Their overlapping yet distinct roles in innate immune signaling further highlight their specialized functions within the cell. The provided experimental protocols offer robust methods for further characterizing and comparing the activities of these and other helicases, which will be instrumental for advancing our understanding of their biological roles and for the development of novel therapeutic strategies targeting these important enzymes.

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